molecular formula C7H5F3S B1580907 Phenyl trifluoromethyl sulfide CAS No. 456-56-4

Phenyl trifluoromethyl sulfide

Cat. No.: B1580907
CAS No.: 456-56-4
M. Wt: 178.18 g/mol
InChI Key: YQQKTCBMKQQOSM-UHFFFAOYSA-N
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Description

Phenyl trifluoromethyl sulfide, also known as trifluoromethylthiobenzene, is an organofluorine compound with the molecular formula C7H5F3S. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring via a sulfur atom. It is known for its high lipophilicity and strong electron-withdrawing properties, making it a valuable compound in various chemical applications .

Mechanism of Action

Target of Action

Phenyl trifluoromethyl sulfide is an aryl trifluoromethyl sulfide It’s known that the compound forms a reagent system with (triethylgermyl)sodium that has been employed for the trifluoromethylation of certain imines .

Mode of Action

It’s known that the compound reacts with oh radicals . This reaction has been analyzed using pulse radiolysis technique and quantum chemical calculations , suggesting that this compound may interact with its targets through radical mechanisms.

Biochemical Pathways

It’s known that the compound plays a role in the trifluoromethylation of certain imines . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule. This process can affect various biochemical pathways, depending on the nature of the molecule being trifluoromethylated.

Result of Action

Given its role in the trifluoromethylation of certain imines , it can be inferred that the compound may influence the properties of these molecules, potentially affecting their function at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Phenyl trifluoromethyl sulfide plays a significant role in biochemical reactions, particularly in the context of trifluoromethylation processes. This compound can interact with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to participate in the trifluoromethylation of certain imines, a reaction facilitated by the presence of (triethylgermyl)sodium . Additionally, the interaction between this compound and hydroxyl radicals has been studied using pulse radiolysis techniques, revealing insights into its reactivity and potential biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo oxidation to form sulfoxides and other derivatives, which can further participate in biochemical reactions . These metabolic transformations can influence the overall metabolic flux and levels of specific metabolites within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl trifluoromethyl sulfide can be synthesized through several methods. One common approach involves the reaction of a trifluoro-halide with a disulfide. For instance, trifluoromethyl iodide can react with diphenyl disulfide under specific conditions to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of electrophilic trifluoromethylthiolation reagents. The Billard reagent, phenyl trifluoromethyl sulfenamide, is frequently used for this purpose. The reaction typically occurs in the presence of a base and an appropriate solvent, such as dichloromethane .

Chemical Reactions Analysis

Types of Reactions: Phenyl trifluoromethyl sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, trifluoroacetic acid.

    Substitution: Various electrophilic reagents, such as trifluoromethyl sulfenamide.

Major Products:

Scientific Research Applications

Phenyl trifluoromethyl sulfide has numerous applications in scientific research:

Comparison with Similar Compounds

    Trifluoromethyl benzene: Similar in structure but lacks the sulfur atom.

    Phenyl trifluoromethyl sulfoxide: An oxidized form of phenyl trifluoromethyl sulfide.

    Phenyl trifluoromethyl sulfone: A further oxidized form with two oxygen atoms attached to the sulfur.

Uniqueness: this compound is unique due to the presence of the sulfur atom, which imparts distinct chemical properties compared to its oxygen-containing analogs. The sulfur atom’s ability to undergo various oxidation states adds versatility to the compound’s reactivity and applications .

Properties

IUPAC Name

trifluoromethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQKTCBMKQQOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196568
Record name ((Trifluoromethyl)thio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-56-4
Record name [(Trifluoromethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Trifluoromethyl)thio)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((Trifluoromethyl)thio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(trifluoromethyl)thio]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can phenyl trifluoromethyl sulfide be used to improve the performance of batteries?

A1: While the provided abstracts do not directly investigate battery applications, one abstract mentions the use of this compound in forming a "protective interphase for high voltage cathodes" []. This suggests its potential use in enhancing battery stability and performance. Further research is needed to explore specific applications and mechanisms.

Q2: How does the introduction of an alkali metal salt affect the properties of toltrazuril, a compound containing a this compound moiety?

A2: Research indicates that converting toltrazuril, which contains a this compound group, into its alkali metal salt form significantly improves its water solubility []. This improved solubility is crucial for developing effective medications, as it enhances bioavailability and potentially leads to better treatment outcomes.

Q3: Are there any known applications of this compound derivatives in medicinal chemistry?

A3: Yes, one of the provided abstracts focuses on toltrazuril, a compound containing a this compound moiety, and its alkali metal salts []. Toltrazuril is known for its anticoccidial activity and is used in veterinary medicine. The research highlights the improved water solubility of the alkali metal salt, which could lead to enhanced bioavailability and efficacy in treating animal coccidiosis.

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